molecular formula C15H20O6 B14809466 (1R)-1-[(2S,3R,4R)-3,4-dihydroxy-5-methoxy-4-methyloxolan-2-yl]ethyl benzoate

(1R)-1-[(2S,3R,4R)-3,4-dihydroxy-5-methoxy-4-methyloxolan-2-yl]ethyl benzoate

Cat. No.: B14809466
M. Wt: 296.31 g/mol
InChI Key: XEVYDBYNWCACHT-KDVFWPGLSA-N
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Description

(1R)-1-[(2S,3R,4R)-3,4-dihydroxy-5-methoxy-4-methyloxolan-2-yl]ethyl benzoate is a complex organic compound characterized by its unique structural features. This compound consists of a benzoate ester linked to a substituted oxolane ring, which contains multiple hydroxyl and methoxy groups. The stereochemistry of the compound is defined by its specific chiral centers, making it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R)-1-[(2S,3R,4R)-3,4-dihydroxy-5-methoxy-4-methyloxolan-2-yl]ethyl benzoate typically involves multi-step organic reactions. One common approach is the esterification of benzoic acid with a suitable alcohol derivative of the substituted oxolane. The reaction conditions often include the use of acid catalysts such as sulfuric acid or p-toluenesulfonic acid, and the reaction is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. Continuous flow reactors and automated synthesis platforms can be employed to optimize reaction conditions and improve yield. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also gaining traction in the industrial synthesis of complex organic compounds.

Chemical Reactions Analysis

Types of Reactions

(1R)-1-[(2S,3R,4R)-3,4-dihydroxy-5-methoxy-4-methyloxolan-2-yl]ethyl benzoate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups in the oxolane ring can be oxidized to form carbonyl compounds.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield ketones or aldehydes, while reduction of the ester group produces primary alcohols.

Scientific Research Applications

(1R)-1-[(2S,3R,4R)-3,4-dihydroxy-5-methoxy-4-methyloxolan-2-yl]ethyl benzoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.

    Biology: Studied for its potential biological activity, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of (1R)-1-[(2S,3R,4R)-3,4-dihydroxy-5-methoxy-4-methyloxolan-2-yl]ethyl benzoate involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl and methoxy groups can form hydrogen bonds with biological macromolecules, influencing their structure and function. Additionally, the benzoate ester moiety can undergo hydrolysis, releasing benzoic acid, which may contribute to its biological activity.

Comparison with Similar Compounds

Similar Compounds

    (1R)-1-[(2S,3R,4R)-3,4-dihydroxy-4-methyloxolan-2-yl]ethyl benzoate: Lacks the methoxy group, which may affect its reactivity and biological activity.

    (1R)-1-[(2S,3R,4R)-3,4-dihydroxy-5-methoxy-4-methyloxolan-2-yl]ethyl acetate: Contains an acetate ester instead of a benzoate ester, leading to different chemical properties.

Uniqueness

The presence of both hydroxyl and methoxy groups in the oxolane ring, along with the benzoate ester, makes (1R)-1-[(2S,3R,4R)-3,4-dihydroxy-5-methoxy-4-methyloxolan-2-yl]ethyl benzoate unique

Properties

Molecular Formula

C15H20O6

Molecular Weight

296.31 g/mol

IUPAC Name

1-[(4R)-3,4-dihydroxy-5-methoxy-4-methyloxolan-2-yl]ethyl benzoate

InChI

InChI=1S/C15H20O6/c1-9(20-13(17)10-7-5-4-6-8-10)11-12(16)15(2,18)14(19-3)21-11/h4-9,11-12,14,16,18H,1-3H3/t9?,11?,12?,14?,15-/m1/s1

InChI Key

XEVYDBYNWCACHT-KDVFWPGLSA-N

Isomeric SMILES

CC(C1C([C@@](C(O1)OC)(C)O)O)OC(=O)C2=CC=CC=C2

Canonical SMILES

CC(C1C(C(C(O1)OC)(C)O)O)OC(=O)C2=CC=CC=C2

Origin of Product

United States

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